2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride is a chemical compound with significant relevance in pharmaceutical and chemical research. This compound features a benzodiazole moiety, which is known for its biological activity, particularly in medicinal chemistry. The presence of bromine in the structure enhances its potential interactions in biological systems.
The compound is cataloged in various chemical databases and suppliers, indicating its availability for research purposes. Notably, it can be sourced from chemical suppliers like Enamine and Namiki, which specialize in providing building blocks for organic synthesis and medicinal chemistry applications .
This compound falls under the category of amines, specifically as a secondary amine due to the presence of an amino group attached to a carbon chain. It also contains a bromobenzodiazole group, classifying it as a heterocyclic compound with potential biological activity.
The synthesis of 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride typically involves multi-step organic reactions. One common method includes:
Technical details regarding reaction conditions (temperature, solvents) and purification methods (e.g., recrystallization) are crucial for optimizing yield and purity.
Key structural data includes:
The compound can participate in various chemical reactions typical of amines and halogenated compounds:
Technical details such as reaction conditions (catalysts, temperature) and expected yields are essential for practical applications.
The mechanism of action for compounds like 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-ol dihydrochloride often involves interaction with biological targets such as enzymes or receptors. The benzodiazole moiety is known to influence pharmacological activities due to its ability to interact with various biological pathways.
Data on specific interactions or mechanisms would typically be derived from pharmacological studies or computational docking simulations that elucidate binding affinities to target proteins.
The physical properties of the compound include:
Chemical properties include:
Relevant data from safety data sheets should be consulted for handling precautions and stability information.
The compound has several applications in scientific research:
The synthesis of 2-amino-2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-oldihydrochloride requires sequential transformations starting from simple benzodiazole precursors. A representative pathway involves three critical stages: (1) construction of the 1H-1,3-benzodiazole core, (2) regioselective bromination at the 6-position, and (3) ethanolamine side-chain installation followed by dihydrochloride salt formation. The initial step typically employs condensation of 4-bromo-1,2-diaminobenzene with glyoxylic acid derivatives under acidic conditions to yield the 2-substituted benzodiazole scaffold [2] [5].
An alternative route modifies pre-formed benzodiazole derivatives through electrophilic aromatic substitution. For example, 2-aminobenzodiazole undergoes directed bromination using molecular bromine in acetic acid, yielding the 6-bromo isomer as the major product (≥85% regioselectivity). Subsequent functionalization involves nucleophilic displacement with 2-amino-2-chloroethanol under phase-transfer conditions, achieving 65-78% yield prior to salt formation [5] [8]. Key intermediates in these pathways include 6-bromo-1H-1,3-benzodiazole-2-carbaldehyde and 2-(bromomethyl)-6-bromo-1H-1,3-benzodiazole, both serving as pivotal precursors for ethanolamine chain elaboration via reductive amination or nucleophilic substitution [3].
Table 1: Key Intermediates in Synthesis Pathways
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
2-Amino-6-bromobenzodiazole | Not Provided | C₇H₅BrN₄ | Core brominated scaffold |
2-Bromo-6-nitro-1H-1,3-benzodiazole | 909776-51-8 | C₇H₄BrN₃O₂ | Brominated precursor for reduction |
5-Amino-6-bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one | 2402041 (CID) | C₇H₆BrN₃O | Functionalized benzodiazole derivative |
Regioselective bromination at the benzodiazole 6-position exploits electronic directing effects and steric considerations. The C6 position exhibits heightened nucleophilicity due to the electron-donating influence of the diazole NH group, facilitating electrophilic substitution. Bromination of 2-aminobenzodiazole derivatives using bromine in acetic acid (0.5 equiv, 60°C) achieves >90% C6 selectivity, attributed to the ortho-para directing capability of the amino group relative to the diazole ring [2] [8].
Solid-supported reagents significantly enhance regiocontrol. Silica-immobilized quinolinium tribromide enables solvent-free bromination at 80°C, yielding 6-bromo-2-aminobenzodiazole with 95% regioselectivity and minimal di-brominated byproducts (<5%). This methodology simplifies purification and reduces heavy metal contamination [2]. For deactivated substrates like 2-nitrobenzodiazole, Lewis acid catalysts (e.g., FeCl₃) combined with N-bromosuccinimide (NBS) in acetonitrile shift selectivity toward the C5 position, underscoring the critical interplay between substrate electronics and reagent choice [5].
Ethanolamine side-chain installation employs two primary strategies: (1) nucleophilic aromatic substitution (SNAr) on 2-chloro-6-bromobenzodiazole derivatives, and (2) reductive amination between 2-amino-6-bromobenzodiazole and glyoxylic acid followed by borohydride reduction. SNAr requires activation by electron-withdrawing groups (e.g., nitro at C5) and polar aprotic solvents like N,N-dimethylacetamide (DMAc). Using 2-amino-2-chloroethanol with potassium carbonate as base at 120°C achieves 60-70% conversion but risks O-alkylation side products [7].
Catalytic systems markedly improve efficiency. Zinc acetate (5-10 mol%) in dry ethanol facilitates imine formation between 2-amino-6-bromobenzodiazole and 2-aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed deprotection and reduction to yield the ethanolamine adduct (85% yield). Palladium-catalyzed C-N coupling proves ineffective due to bromide displacement, emphasizing the superiority of Brønsted acid catalysts over transition metals for this functionalization [6]. Solvent selection critically impacts stereoselectivity: anhydrous ethanol favors racemization-free synthesis, while protic solvents accelerate unwanted cyclization to oxazoline byproducts [1] .
Dihydrochloride salt formation presents three key challenges: (1) hygroscopicity of the free base, (2) variable stoichiometry during acid addition, and (3) crystallization-induced decomposition. The target compound’s tertiary amino group and hydroxyl functionality necessitate strict pH control during salt formation. Optimal conditions employ isopropanol saturated with anhydrous HCl (0-5°C) with stoichiometric monitoring via in-line pH metering, achieving 95% salt purity. Excess HCl (>2.2 equiv) triggers quaternary ammonium salt formation, while insufficient acid (<1.8 equiv) yields mono-hydrochloride impurities [1] [3].
Purification leverages differential solubility: the dihydrochloride salt exhibits high solubility in water/methanol (1:1) but low solubility in cold acetone. Recrystallization from acetone/water (9:1) at 4°C removes brominated byproducts and inorganic salts, yielding crystalline material with >99% HPLC purity. However, the compound’s thermal instability demands controlled drying below 40°C under vacuum to prevent dehydration to vinylamine derivatives [3] [7]. Storage as a dihydrochloride salt enhances stability versus the free base, but requires desiccants and inert atmosphere packing (Storage Class Code 11) due to oxidative degradation risks at the ethanolamine moiety [2].
Table 2: Purification Parameters for Dihydrochloride Salt
Parameter | Optimal Conditions | Impurity Profile | Recovery Yield |
---|---|---|---|
Solvent System | Acetone/water (9:1 v/v) | <0.5% brominated byproducts | 75-82% |
Crystallization Temp | 4°C | <0.3% mono-hydrochloride | 68-75% |
Drying Conditions | 35°C, 10 mmHg, 12 hr | <0.2% dehydration product | >95% |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3